2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)
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Overview
Description
2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique structure It is characterized by a combination of chloro, nitro, and benzoic acid functional groups, along with a highly intricate pentacyclic core
Preparation Methods
The synthesis of 2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the chloro and nitro groups. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzoic acid moiety can participate in esterification reactions to form esters.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The pentacyclic core provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the pentacyclic core.
2-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid: Similar structure but with different functional groups.
Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate: Contains a similar pentacyclic core but with different substituents.
The uniqueness of 2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid lies in its combination of functional groups and the pentacyclic core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H15ClN2O6 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid |
InChI |
InChI=1S/C25H15ClN2O6/c26-18-10-9-12(11-15(18)24(31)32)27-22(29)20-19-13-5-1-3-7-16(13)25(28(33)34,21(20)23(27)30)17-8-4-2-6-14(17)19/h1-11,19-21H,(H,31,32) |
InChI Key |
CKQQDWOFFFHIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)[N+](=O)[O-])C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(=O)O |
Origin of Product |
United States |
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